4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide
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Overview
Description
4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and an imidazo[1,2-a]pyrimidin-2-yl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have been reported to bind with various living systems .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives, which share a similar structure, have been utilized as the core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to a more potent and longer-lasting effect .
Biochemical Pathways
It is known that compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have the ability to inhibit certain enzymes . This suggests that 4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide may also interact with specific enzymes and affect their associated biochemical pathways.
Pharmacokinetics
For instance, imidazopyridine, a similar compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Result of Action
It is known that compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have been utilized in the development of covalent anticancer agents . These agents have shown potent anticancer activity in preliminary bio-evaluation screenings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, which facilitates the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as transition metals or metal-free oxidation and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using environmentally benign and efficient methods. Catalyst-free reactions in aqueous media have been developed to synthesize similar derivatives, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Utilizes reducing agents to remove oxygen or add hydrogen.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the benzamide core.
Scientific Research Applications
4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of materials with specific electronic or fluorescent properties.
Comparison with Similar Compounds
Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and an imidazo[1,2-a]pyrimidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSWBSNXRFXNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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